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PDGFR Tyrosine Kinase Inhibitor II -

PDGFR Tyrosine Kinase Inhibitor II

Catalog Number: EVT-3558733
CAS Number:
Molecular Formula: C21H18N2O3
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Platelet-derived growth factor receptor tyrosine kinase inhibitor II is a compound that targets the platelet-derived growth factor receptor, a key player in various cellular processes, particularly in the context of cancer and other diseases. This receptor is part of the receptor tyrosine kinase family, which is involved in cellular signaling pathways that regulate cell growth, survival, and differentiation. The inhibition of this receptor can have significant therapeutic implications, particularly in oncology.

Source and Classification

The compound is classified as a selective inhibitor of platelet-derived growth factor receptor tyrosine kinases. It is derived from various synthetic pathways aimed at modulating the activity of the platelet-derived growth factor receptor. The inhibition of this receptor can lead to reduced tumor growth and metastasis in certain cancers, making it a valuable target for drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of platelet-derived growth factor receptor tyrosine kinase inhibitor II typically involves several steps that include:

  1. Starting Materials: The synthesis often begins with commercially available precursors.
  2. Reactions: Key reactions may include:
    • Aldol Reactions: These are used to form carbon-carbon bonds.
    • Stille Coupling: This reaction facilitates the formation of carbon-carbon bonds between organostannanes and organic halides.
    • Swern Oxidation: This method is employed to convert alcohols into carbonyl compounds.

The detailed synthetic route may involve multiple optimization steps to enhance yield and selectivity for the target compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of platelet-derived growth factor receptor tyrosine kinase inhibitor II features a core structure that typically includes:

  • A central aromatic ring system.
  • Functional groups that enhance binding affinity to the platelet-derived growth factor receptor.
  • Specific stereochemistry that influences its interaction with the target site.

Data from crystallographic studies indicate that the compound forms several hydrogen bonds with key residues in the binding pocket of the platelet-derived growth factor receptor, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis and activity of platelet-derived growth factor receptor tyrosine kinase inhibitor II include:

  1. Hydrogen Bond Formation: The compound interacts with the receptor through multiple hydrogen bonds, stabilizing its binding.
  2. Conformational Changes: Upon binding, the compound induces conformational changes in the receptor that inhibit its activity.
  3. Signal Transduction Inhibition: The inhibition leads to decreased phosphorylation of downstream signaling molecules, effectively blocking pathways such as phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin and mitogen-activated protein kinase cascades .
Mechanism of Action

Process and Data

The mechanism by which platelet-derived growth factor receptor tyrosine kinase inhibitor II exerts its effects involves:

  1. Receptor Binding: The compound binds to the ATP-binding site of the platelet-derived growth factor receptor.
  2. Inhibition of Autophosphorylation: By occupying this site, it prevents autophosphorylation of tyrosine residues within the intracellular domain, which is essential for downstream signaling activation.
  3. Diminished Cell Proliferation: This inhibition leads to reduced cell proliferation and survival signals, contributing to its potential efficacy in cancer treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Platelet-derived growth factor receptor tyrosine kinase inhibitor II exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400-600 g/mol depending on specific structural modifications.
  • Solubility: Often soluble in organic solvents but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain activity.

These properties are critical for formulation development and determining appropriate dosing regimens for therapeutic applications .

Applications

Scientific Uses

Platelet-derived growth factor receptor tyrosine kinase inhibitor II has several applications in scientific research and clinical settings:

  1. Cancer Therapy: It is primarily investigated for its potential use in treating various cancers where platelet-derived growth factor signaling contributes to tumorigenesis.
  2. Research Tool: It serves as a valuable tool for studying platelet-derived growth factor signaling pathways and their role in disease processes.
  3. Drug Development: Ongoing studies aim to optimize this compound's efficacy and reduce side effects, paving the way for new therapeutic agents targeting similar pathways .
Discovery and Development of PDGFR Tyrosine Kinase Inhibitor II

Historical Context of PDGFR as a Therapeutic Target in Oncogenesis and Fibrosis

Platelet-Derived Growth Factor Receptor (PDGFR) signaling was first implicated in oncogenesis in the late 20th century, when aberrant PDGFR activation was linked to malignancies like glioblastoma, gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC) [1] [9]. Dysregulated PDGFR phosphorylation drives tumor proliferation, angiogenesis, and metastasis through downstream pathways (e.g., PI3K/Akt and Ras/MAPK) [9]. Parallel research identified PDGFR's role in fibrotic diseases, including systemic sclerosis (SSc), where it mediates fibroblast activation and extracellular matrix deposition [10]. The dual pathogenetic significance established PDGFR as a high-priority target, catalyzing inhibitor development.

Early efforts (1990s) focused on characterizing PDGFR’s kinase domain. Studies demonstrated that even truncated PDGFR-β lacking transmembrane/ligand-binding domains retained dimerization-dependent tyrosine kinase activity, enabling targeted drug screening [5]. This foundational work validated ATP-competitive inhibition as a viable strategy.

Rational Design Strategies for ATP-Competitive Inhibitors

ATP-competitive inhibitors bind the kinase domain’s conserved ATP-binding cleft, preventing substrate phosphorylation. Design strategies emphasized:

  • Selectivity Optimization: Early inhibitors like DMBI (3-(4-dimethylamino-benzylidenyl)-2-indolinone) showed potent PDGFR inhibition (IC₅₀ ≈ 20 nM) but cross-reacted with FGFR1 due to kinase domain similarities [5]. To enhance selectivity, later designs exploited unique residues in PDGFR’s hinge region (e.g., Cys-677 in PDGFR-β) using hydrogen-bond acceptors.
  • Binding Affinity Enhancement: Quinoline-based inhibitors (e.g., 3-substituted 6,7-dimethoxyquinolines) incorporated lipophilic groups (e.g., 4-methoxyphenyl or thiophene) at the 3-position to deepen hydrophobic pocket engagement, achieving IC₅₀ values ≤20 nM [6].
  • Solubility and Bioavailability: Introducing protonatable amines (e.g., pyridine in pyrimido[4,5-b]indoles) improved water solubility without compromising ATP-site binding [8].

Table 1: Evolution of Key PDGFR Inhibitor Chemical Properties

Compound ClassRepresentative StructurePDGFR-β IC₅₀Selectivity Challenges
Early IndolinonesDMBI~20 nMFGFR1, c-Src
Quinoline Derivatives3-(4-Methoxyphenyl)-6,7-dimethoxyquinoline≤20 nMVEGFR2, c-Kit
Bis-Indolyl MethanonesPDGFR Inhibitor II1.1 μM (cellular)Flt3
PyrimidoindolesN4-(3-Ethynylphenyl)pyrimido[4,5-b]indole9 nMEGFR, VEGFR2

Structural Evolution from Early Quinoline Derivatives to Bis-Indolyl Methanone Scaffolds

The 1990s saw quinoline derivatives dominate PDGFR inhibitor development. Quinoline-based scaffolds (e.g., 3-substituted-6,7-dimethoxyquinolines) achieved nanomolar potency by positioning methoxy groups to form hydrogen bonds with Leu-595 and Val-658 in PDGFR-β, while hydrophobic extensions occupied the DFG-out pocket [6]. However, metabolic instability and off-target effects (e.g., VEGFR2 inhibition) limited utility.

Bis-indolyl methanones emerged as next-generation inhibitors, exemplified by PDGFR Tyrosine Kinase Inhibitor II (C₂₃H₁₇N₃O₂). Its design merged two indole rings via a ketone linker, enabling:

  • Simultaneous binding to the ATP site (indole N-H hinge interaction) and hydrophobic back pocket (aryl group van der Waals contacts) [3].
  • Prodrug functionality: Intracellular hydrolysis yields Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor I, enhancing cell permeability [3].
  • Flt3 kinase co-inhibition (IC₅₀ = 50 nM), useful in leukemias but requiring selectivity refinements [3].

Further optimization yielded pyrimido[4,5-b]indoles, where fused pyrimidine-indole cores improved rigidity and anilino substitutions at C4 balanced PDGFR-β/EGFR polypharmacology for resistance mitigation [8].

High-Throughput Screening and Lead Optimization Processes

Initial screens relied on radiometric assays using recombinant PDGFR-β and [γ-³²P]ATP to quantify substrate phosphorylation inhibition [5] [7]. Though accurate, low throughput and radioactivity hazards spurred alternative methods:

  • Fluorescence Polarization (FP): Tracked phospho-tyrosine formation using fluorescent antibodies (higher throughput) [7].
  • Homogeneous Time-Resolved Fluorescence (HTRF): Detected kinase activity via europium cryptate-emission signals, enabling 1536-well formats [7].
  • Machine Learning (ML)-Assisted Virtual Screening: Reduced screening libraries from millions to hundreds (e.g., identifying ZINC000002931631 from 1.048 million compounds) using molecular fingerprints (e.g., MACCS, 2D-pharma) and RDKit-generated descriptors [1].

Table 2: High-Throughput Screening Approaches for PDGFR Inhibitors

MethodThroughputKey AdvantageApplication Example
Radiometric AssayLowGold-standard accuracyDMBI discovery [5]
Fluorescence PolarizationMediumNon-radioactive; real-time kineticsQuinoline derivative screening [7]
TR-FRETHighLow interference; miniaturizableBis-indolyl methanone validation [7]
ML Virtual ScreeningUltra-highCost-efficient library prioritizationZINC000002931631 identification [1]

Lead optimization focused on:

  • Potency Enhancement: Structure-activity relationship (SAR) studies of bis-indolyl methanones indicated that electron-donating groups (e.g., methoxy) on indole rings boosted cellular IC₅₀ values [3].
  • Selectivity Profiling: Counter-screening against related kinases (e.g., EGFR, VEGFR2) using kinase panels [6] [8].
  • Cellular Efficacy: Assessing inhibition of PDGFR-driven proliferation in Swiss 3T3 cells (PDGFR Inhibitor II IC₅₀ = 1.1 μM) and Flt3-dependent EOL-1 leukemia cells [3].

These efforts culminated in PDGFR Inhibitor II as a reversible, ATP-competitive tool compound for targeted disruption of PDGFR signaling cascades.

Properties

Product Name

PDGFR Tyrosine Kinase Inhibitor II

IUPAC Name

[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3

InChI Key

CZDUJGOCEPWCNA-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3

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